molecular formula C11H13NO4S B12884165 Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- CAS No. 6513-20-8

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)-

Cat. No.: B12884165
CAS No.: 6513-20-8
M. Wt: 255.29 g/mol
InChI Key: PQAYNIJKMNCUNH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and an N-(tetrahydro-2-oxo-3-furanyl) moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2-oxo-3-furanyl amine under controlled conditions. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group or the furan ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group or the furan ring, resulting in different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonamide group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- can be compared with other similar compounds, such as:

    Benzenesulfonamide, 4-methyl-: This compound lacks the tetrahydro-2-oxo-3-furanyl group, making it less versatile in terms of chemical reactivity and biological activity.

    Benzenesulfonamide, N-ethyl-4-methyl-:

The uniqueness of Benzenesulfonamide, 4-methyl-N-(tetrahydro-2-oxo-3-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6513-20-8

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

4-methyl-N-(2-oxooxolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(14,15)12-10-6-7-16-11(10)13/h2-5,10,12H,6-7H2,1H3

InChI Key

PQAYNIJKMNCUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCOC2=O

Origin of Product

United States

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